1-(cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid

Lipophilicity Drug Design Permeability

1-(Cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid (CAS 1154881-80-7) is a heterocyclic building block belonging to the N1-alkylpyrazole-4-carboxylic acid class, characterized by a cyclohexylmethyl substituent at the 1-position and a free carboxylic acid at the 4-position of the pyrazole ring. Its molecular formula is C₁₁H₁₆N₂O₂ with a molecular weight of 208.26 g/mol.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 1154881-80-7
Cat. No. B1418984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid
CAS1154881-80-7
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN2C=C(C=N2)C(=O)O
InChIInChI=1S/C11H16N2O2/c14-11(15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h6,8-9H,1-5,7H2,(H,14,15)
InChIKeyBUIWTAWFCROXRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid: Baseline Identity and Physicochemical Profile for Procurement Decisions


1-(Cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid (CAS 1154881-80-7) is a heterocyclic building block belonging to the N1-alkylpyrazole-4-carboxylic acid class, characterized by a cyclohexylmethyl substituent at the 1-position and a free carboxylic acid at the 4-position of the pyrazole ring [1]. Its molecular formula is C₁₁H₁₆N₂O₂ with a molecular weight of 208.26 g/mol [1]. The compound features a computed XLogP3 value of 2.1, indicating significant lipophilicity relative to unsubstituted or small-alkyl pyrazole-4-carboxylic acid analogs [1]. This scaffold is primarily employed as a versatile intermediate in medicinal chemistry for the synthesis of amides, esters, and other derivatives, where the cyclohexylmethyl group imparts steric bulk and enhanced membrane partitioning potential .

Why Generic Substitution of 1-(Cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid with Other N1-Alkyl Analogs Is Scientifically Unreliable


The cyclohexylmethyl substituent at the N1 position of the pyrazole ring fundamentally alters the physicochemical and steric profile of the carboxylic acid scaffold compared to simple N1-methyl, ethyl, or phenyl analogs. This substitution pattern affects lipophilicity (XLogP3), acid dissociation (pKa), and molecular shape, which in turn modulates solubility, membrane permeability, and the compound's behavior as a synthetic intermediate or pharmacophoric building block [1]. Even among close regioisomers—such as 1-(cyclohexylmethyl)-1H-pyrazole-3-carboxylic acid or 1-(cyclohexylmethyl)-1H-pyrazole-5-carboxylic acid—the position of the carboxylic acid on the pyrazole ring leads to divergent hydrogen-bonding geometries, reactivity, and biological target engagement profiles. Consequently, interchanging this compound with a generic N1-alkylpyrazole-4-carboxylic acid without empirical validation risks failure in downstream synthetic routes or structure-activity relationship (SAR) studies, as the quantitative parameters of solubility, logD, and steric occupancy cannot be assumed transferable .

1-(Cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid: Quantitative Differentiation Evidence Against Baseline Pyrazole-4-carboxylic Acid Analogs


Lipophilicity Superiority: XLogP3 of 2.1 vs. Unsubstituted 1H-Pyrazole-4-carboxylic Acid (XLogP3 -0.06)

The target compound exhibits a computed XLogP3 of 2.1, representing a >2-log unit increase in lipophilicity compared to the parent 1H-pyrazole-4-carboxylic acid scaffold (XLogP3 -0.06) [1]. This difference is directly attributable to the cyclohexylmethyl substituent and substantially exceeds the lipophilicity shift achieved by N1-methylation (1-methyl-1H-pyrazole-4-carboxylic acid XLogP3 ~0.5–0.8, class-level estimate based on fragment contributions).

Lipophilicity Drug Design Permeability Medicinal Chemistry

Commercial Purity Specification: Minimum 95% Purity with Defined Long-Term Storage

A reputable supplier (AKSci) specifies a minimum purity of 95% for this compound, with recommended long-term storage in a cool, dry place . This defined purity specification provides a quantifiable quality benchmark that may exceed the typical purity ranges of less common analogs sourced from non-specialist vendors.

Quality Control Reproducibility Chemical Procurement

Topological Polar Surface Area (tPSA) of 55.1 Ų: Positioned Below the 60 Ų Threshold for Oral Bioavailability

The computed topological polar surface area (tPSA) of the target compound is 55.1 Ų [1], which falls below the commonly cited 60 Ų threshold predictive of good oral absorption [2]. In contrast, 1H-pyrazole-4-carboxylic acid has a tPSA of ~66 Ų (due to a higher H-bond donor/acceptor density per molecular weight), while N1-phenyl analogs exceed 55 Ų due to additional aromatic surface.

ADME Oral Bioavailability Drug-likeness

Optimal Application Scenarios for 1-(Cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid Based on Quantitative Differentiation


CNS-Penetrant Probe and Lead Molecule Synthesis Requiring Elevated Lipophilicity

The XLogP3 of 2.1 and tPSA of 55.1 Ų make the 1-(cyclohexylmethyl) scaffold particularly suitable for designing central nervous system (CNS)-penetrant small molecules, where empirical guidelines favor logD ~1–3 and tPSA <60–70 Ų [1][2]. Medicinal chemistry teams optimizing blood-brain barrier penetration should select this building block over more polar N1-methyl or unsubstituted analogs, as the cyclohexylmethyl group provides a substantial lipophilicity gain without introducing additional hydrogen-bond donors.

Oral Drug Candidate Derivatization Requiring Favorable ADME Profile

The compound's tPSA below the Veber threshold (60 Ų) suggests that amide or ester derivatives may retain good oral absorption potential. Procurement of this specific cyclohexylmethyl analog is justified for oral drug discovery libraries where both permeability and solubility must be balanced, as N1-phenyl or N1-benzyl analogs would increase tPSA beyond the 60 Ų guideline while adding metabolic liabilities [2].

SAR Studies Investigating Steric and Lipophilic Effects at the N1 Position

When systematically mapping the structure-activity relationship around the pyrazole N1 position, this compound offers a defined, quantifiable perturbation: a cyclohexylmethyl group that adds ~2 log units of lipophilicity and significant steric bulk relative to hydrogen or methyl. Using this compound as a matched molecular pair with 1-methyl-1H-pyrazole-4-carboxylic acid enables dissection of steric vs. electronic contributions to target binding [1].

Reliability-Driven Multi-Step Synthesis Requiring Guaranteed Minimum Purity

For synthetic routes where the carboxylic acid is a late-stage intermediate or where trace impurities poison catalysts (e.g., palladium-catalyzed couplings), the minimum 95% purity specification from AKSci reduces the risk of batch failure. This contrasts with analogs sourced from non-specialist suppliers that may lack defined purity specifications or certified storage conditions .

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